![molecular formula C16H16N2O2 B3039302 6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 1007671-28-4](/img/structure/B3039302.png)
6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one has been studied extensively for its potential applications in various fields of science. In medicine, it has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been shown to possess insecticidal and herbicidal activities. In material science, it has been used as a precursor for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one are diverse and depend on the specific application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In agriculture, it has been shown to cause mortality in insects and inhibit the growth of weeds. In material science, it has been used as a building block for the synthesis of polymers with unique properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its versatility. It can be used in a wide range of applications, from medicine to material science. Additionally, it has been shown to exhibit potent biological and chemical activities, making it a valuable tool for researchers. However, one of the main limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, its potential toxicity and limited solubility in water can pose challenges in certain applications.
Future Directions
Despite the significant progress made in the study of 6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one, there are still many avenues for future research. One area of interest is the development of novel synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, there is a need for more studies on the toxicity and safety of this compound, especially in the context of its potential use in medicine.
properties
IUPAC Name |
6-amino-4-(2-phenylethyl)-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-13-6-7-15-14(10-13)18(16(19)11-20-15)9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRJVGKXTJAKEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)N)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(2-phenylethyl)-2H-1,4-benzoxazin-3(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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